molecular formula C₅H₁₀O₄ B1145154 (2R,3R)-rel-2,3-Dihydroxy-2-methylbutanoic Acid CAS No. 19774-31-3

(2R,3R)-rel-2,3-Dihydroxy-2-methylbutanoic Acid

Cat. No.: B1145154
CAS No.: 19774-31-3
M. Wt: 134.13
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Description

(2R,3R)-rel-2,3-Dihydroxy-2-methylbutanoic Acid is a chiral organic compound with two hydroxyl groups and a methyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-rel-2,3-Dihydroxy-2-methylbutanoic Acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methyl-3-oxobutanoic acid using chiral catalysts or enzymes. Another method includes the Sharpless asymmetric dihydroxylation of 2-methyl-2-butenoic acid, followed by hydrolysis to yield the desired dihydroxy acid .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts or microbial fermentation processes. For example, engineered strains of bacteria such as Serratia marcescens have been utilized to produce optically pure (2R,3R)-2,3-butanediol, which can then be oxidized to form the target compound .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-rel-2,3-Dihydroxy-2-methylbutanoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups with halogens.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields primary or secondary alcohols.

    Substitution: Forms halogenated derivatives.

Scientific Research Applications

(2R,3R)-rel-2,3-Dihydroxy-2-methylbutanoic Acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-rel-2,3-Dihydroxy-2-methylbutanoic Acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in redox reactions, altering cellular redox states and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-rel-2,3-Dihydroxy-2-methylbutanoic Acid: The enantiomer of the target compound, with similar chemical properties but different biological activities.

    2,3-Butanediol: A related compound with two hydroxyl groups but lacking the carboxylic acid group.

    Tartaric Acid: Contains two hydroxyl groups and two carboxylic acid groups, used in similar applications but with different stereochemistry.

Uniqueness

(2R,3R)-rel-2,3-Dihydroxy-2-methylbutanoic Acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties.

Properties

CAS No.

19774-31-3

Molecular Formula

C₅H₁₀O₄

Molecular Weight

134.13

Synonyms

(R*,R*)-2,3-Dihydroxy-2-methylbutanoic Acid;  erythro-2,3-Dihydroxy-2-methylbutyric Acid

Origin of Product

United States

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